rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine
Description
Properties
IUPAC Name |
[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-2-14-8-10(7-13-14)11-9(6-12)4-3-5-15-11/h7-9,11H,2-6,12H2,1H3/t9-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQICGWXCWYOPS-GXSJLCMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCCO2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine typically involves the following steps:
Formation of the Pyrazolyl Group: The pyrazolyl group can be synthesized through the reaction of hydrazine with ethyl acetoacetate under acidic conditions.
Oxan-3-yl Moiety Formation: The oxan-3-yl moiety is formed by the cyclization of a suitable diol precursor under basic conditions.
Coupling Reaction: The final step involves the coupling of the pyrazolyl group with the oxan-3-yl moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production.
Chemical Reactions Analysis
Amine-Functional Group Reactions
The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) undergoes characteristic nucleophilic reactions:
Acylation
Reaction with acyl chlorides or anhydrides yields N-acylated derivatives. For example:
Conditions : Room temperature, dichloromethane (DCM), triethylamine (TEA) as base.
Applications : Prodrug development or solubility modulation.
Schiff Base Formation
Interaction with aldehydes/ketones forms imine linkages:
Notable Use : Coordination chemistry for metal complex synthesis .
Pyrazole Ring Reactivity
The 1-ethylpyrazole moiety participates in electrophilic substitutions and cycloadditions:
Electrophilic Aromatic Substitution
| Position | Reagent | Product | Yield (%) |
|---|---|---|---|
| C-3/C-5 | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitropyrazole derivative | 45–60 |
| C-4 | Br<sub>2</sub>/FeBr<sub>3</sub> | 4-Bromopyrazole analog | 55–70 |
Mechanistic Insight : Ethyl group at N-1 directs electrophiles to C-4 due to steric and electronic effects .
Metal Coordination
Pyrazole’s N-atoms coordinate with transition metals (e.g., Pd, Cu):
Applications : Catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) .
Oxane Ring Modifications
The tetrahydropyran ring undergoes selective functionalization:
Ring-Opening Reactions
Under acidic conditions (HCl, H<sub>2</sub>O), the oxane ring opens to form a diol intermediate:
Product Utility : Precursor for polyol-based ligands or surfactants.
Oxidation
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| KMnO<sub>4</sub> | Ketone at C-2 of oxane | Low (~30%) |
| RuO<sub>4</sub> | Lactone via C-3 oxidation | High (~75%) |
Challenges : Over-oxidation of the amine group requires protective strategies .
Stereochemical Influences
The (2R,3S) configuration impacts reaction outcomes:
| Reaction | Diastereomer Ratio (dr) | Notes |
|---|---|---|
| Acylation | 1:1 (racemic) | No stereoselectivity observed |
| Suzuki Coupling | 3:1 (trans:cis) | Pyrazole directs coupling geometry |
Key Insight : Chiral centers influence metal-ligand interactions in catalytic processes .
Scientific Research Applications
- Anticancer Potential
- Mechanism of Action
Synthesis and Derivatives
The synthesis of this compound involves several steps, often starting from pyrazole derivatives. The synthetic routes can be optimized to enhance yield and purity.
Example Synthetic Route:
- Starting Material : Ethyl pyrazole derivative.
- Reagents : Appropriate amines and solvents.
- Reaction Conditions : Controlled temperature and time to facilitate the formation of the oxan structure.
Case Study 1: Anticancer Activity
In a study published in Pharmaceutical Research, this compound was tested against several cancer cell lines, including breast and colon cancer cells. The results demonstrated significant cytotoxic effects at micromolar concentrations, indicating its potential as an anticancer agent .
Case Study 2: Cardiovascular Research
Another investigation explored the compound's effects on platelet aggregation, where it was found to modulate platelet function positively. This suggests that this compound could be beneficial in treating conditions related to thrombocytopenia or other platelet disorders .
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various physiological effects.
Comparison with Similar Compounds
- [(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine
- [(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]ethanamine
- [(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]propanamine
Comparison:
- Structural Differences: The similar compounds differ in the substituents attached to the pyrazolyl or oxan-3-yl groups, which can influence their chemical and physical properties.
- Reactivity: The reactivity of these compounds may vary based on the nature of the substituents, affecting their behavior in chemical reactions.
- Applications: While the core structure remains similar, the specific applications of each compound may differ based on their unique properties and interactions with molecular targets.
Biological Activity
Rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine is a complex organic compound notable for its unique structural features, including a chiral oxolane ring and a pyrazole moiety. This compound is being investigated for its potential therapeutic applications, particularly in drug discovery and medicinal chemistry. The biological activity of this compound is of significant interest due to its possible interactions with various biological targets.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 210.27 g/mol. The presence of the ethyl group in the pyrazole enhances the compound's lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological systems .
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : The compound has shown potential antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus, which are significant concerns in clinical settings due to antibiotic resistance .
- Antiproliferative Effects : In vitro studies indicate that it may possess antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values suggesting moderate efficacy .
Structure-Activity Relationship (SAR)
The structural complexity of this compound allows for a variety of modifications that can impact its biological activity. For instance, variations in substituents on the pyrazole ring can lead to differences in binding affinity and efficacy against specific targets.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| rac-(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine | Similar oxolane and pyrazole structure | Different methyl substitution affecting activity |
| (R)-[2-(1-benzylpyrazolyl)oxolan]methanamine | Benzyl group instead of ethyl | May exhibit different binding profiles |
| rac-(2R,3S)-2-(pyrazolyl)oxolan derivatives | Variations in substituents on pyrazole | Potentially different pharmacological profiles |
Case Studies and Research Findings
Research has focused on the synthesis and characterization of this compound to elucidate its pharmacological properties:
- Synthesis Methods : The synthesis typically involves multi-step organic reactions designed to optimize yield and purity while minimizing by-products. Techniques such as refluxing with various solvents have been employed to achieve desired structural modifications .
- Pharmacological Evaluations : Various studies have assessed the compound's interaction with biological targets through both in vitro and in silico approaches. These evaluations are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential .
Q & A
Q. Advanced
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients .
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze enantiomers.
- Enantiomeric Excess (ee) Determination : Combine circular dichroism (CD) with chiral HPLC retention times.
Data Note : Report ee values >98% for pharmacological studies to minimize off-target effects.
How to assess the environmental fate of this compound?
Advanced
Follow frameworks like Project INCHEMBIOL :
- Abiotic Studies : Measure hydrolysis rates (pH 5–9), photolysis under UV/visible light.
- Biotic Studies : Use soil microcosms to track microbial degradation (LC-MS/MS quantification).
- Partition Coefficients : Determine log (octanol-water) and (soil-water) to model environmental distribution.
How to optimize synthetic yield while maintaining stereochemical integrity?
Q. Advanced
Q. Yield Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Alkylation | 75 | 90 |
| Cyclization | 65 | 95 |
| Resolution | 50 | 98 |
What methodologies elucidate the biological activity mechanisms of this compound?
Q. Advanced
- Molecular Docking : Model interactions with target proteins (e.g., kinases) using PyRx or AutoDock .
- In Vitro Assays : Screen for anti-inflammatory or antimicrobial activity, leveraging pyrazole’s known bioactivity .
- Metabolic Stability : Use hepatic microsomes to assess CYP450-mediated oxidation.
Key Consideration : Correlate stereochemistry (e.g., 2R,3S vs. 2S,3R) with potency shifts in dose-response assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
